2,3-Difluoro-4-(trifluoromethyl)benzylamine

Descripción general

Descripción

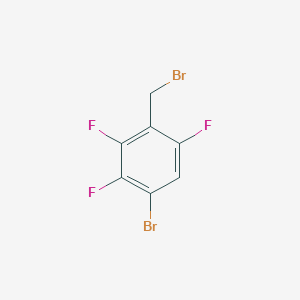

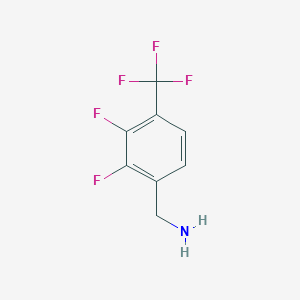

2,3-Difluoro-4-(trifluoromethyl)benzylamine, also known as [2,3-difluoro-4-(trifluoromethyl)phenyl]methanamine, is a chemical compound with the CAS number 581813-21-0 . It has a molecular weight of 211.13 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The IUPAC name for 2,3-Difluoro-4-(trifluoromethyl)benzylamine is [2,3-difluoro-4-(trifluoromethyl)phenyl]methanamine . The InChI code for this compound is not provided in the search results .Physical And Chemical Properties Analysis

2,3-Difluoro-4-(trifluoromethyl)benzylamine is a liquid at ambient temperature .Aplicaciones Científicas De Investigación

Glucose Tolerance and Metabolic Syndrome

Chronic administration of benzylamine derivatives has been studied for their potential to improve glucose tolerance and metabolic markers in models of insulin resistance. For instance, benzylamine, found in plants like Moringa oleifera, known for its traditional use in diabetes treatment, has shown promise in reducing body weight gain, fasting blood glucose, and total plasma cholesterol in high-fat diet-fed mice without increasing oxidative stress. This suggests a potential application of benzylamine derivatives in treating metabolic syndrome by mimicking insulin action and possibly improving glucose handling and lipid profiles (Iffiú-Soltész et al., 2010).

Anti-inflammatory and Analgesic Properties

Derivatives of benzylamine with modifications, such as the introduction of trifluoromethyl groups, have been explored for their anti-inflammatory and analgesic effects. Studies have synthesized novel compounds with these modifications and evaluated their efficacy in models of pain and inflammation. These compounds have shown significant potential in reducing pain-related behavior and inflammatory responses, suggesting their utility in developing new analgesic and anti-inflammatory agents (Sauzem et al., 2008).

Anticonvulsant Activities

Research into benzylamine derivatives has also extended into the development of novel anticonvulsant agents. For example, fluorinated enaminone derivatives of benzylamine have been tested for their anticonvulsant activity using various models. Some of these compounds have demonstrated potency exceeding that of standard treatments, offering a potential new class of antiepileptic drugs. This highlights the versatility of benzylamine derivatives in addressing a range of neurological conditions (Apraku & Okoro, 2019).

Antihyperglycemic Agents

Benzyl derivatives with specific substitutions have been identified as potent antihyperglycemic agents. Compounds synthesized with strategic modifications have shown significant reductions in plasma glucose levels in diabetic models. These findings support the potential of benzylamine derivatives in diabetes management, particularly by targeting renal tubular glucose reabsorption mechanisms, which could represent a novel approach to controlling hyperglycemia (Kees et al., 1996).

Safety and Hazards

2,3-Difluoro-4-(trifluoromethyl)benzylamine is classified as a skin corrosive/irritant (Category 1B), corrosive to metals (Category 1), and can cause serious eye damage/eye irritation (Category 1) . In case of contact with eyes or skin, it is advised to immediately flush with large amounts of water . If inhaled, the affected individual should be removed from the contaminated area and kept warm and rested .

Mecanismo De Acción

Mode of Action

It’s known that benzylamines can participate in reactions at the benzylic position . For instance, secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The presence of a trifluoromethyl group in a molecule can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Result of Action

It’s known that the compound is corrosive and can cause severe skin burns and eye damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Difluoro-4-(trifluoromethyl)benzylamine. For instance, the compound is volatile and will likely be mobile in the environment due to its volatility . It’s recommended to use this compound only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

[2,3-difluoro-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5N/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2H,3,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKCLTCAWNBFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CN)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227035 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethyl)benzylamine | |

CAS RN |

581813-21-0 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581813-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)